(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
Scientific Research Applications
Drug Discovery
1,2,3-triazoles, a key component of this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are also used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . Their hydrogen bonding ability makes them suitable for this application .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their resemblance to the amide bond, mimicking an E or a Z amide bond .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
Antifungal Activity
Triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species .
Mechanism of Action
Target of Action
For instance, benzothiazole derivatives have shown anti-inflammatory and analgesic activities . Similarly, triazole derivatives have been found to possess antibacterial activities .
Mode of Action
These interactions can lead to changes in the conformation or function of the target, resulting in a biological response .
Biochemical Pathways
Based on the known activities of benzothiazole and triazole derivatives, it can be speculated that this compound may affect inflammatory pathways and bacterial growth processes .
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
Based on the known activities of benzothiazole and triazole derivatives, it can be speculated that this compound may reduce inflammation, alleviate pain, and inhibit bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body. Similarly, temperature can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-16-11-3-1-2-4-12(11)21-13)18-7-5-10(9-18)19-8-6-15-17-19/h1-4,6,8,10H,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBFCJEFWOQCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone |
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